molecular formula C6H8N2O B1337709 1-ethyl-1H-pyrazole-3-carbaldehyde CAS No. 942319-16-6

1-ethyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B1337709
CAS No.: 942319-16-6
M. Wt: 124.14 g/mol
InChI Key: ZARQNKUDEQVTTD-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C6H8N2O. It features a pyrazole ring substituted with an ethyl group at the 1-position and an aldehyde group at the 3-position. This compound is of interest due to its versatile applications in organic synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-3-carbaldehyde can be synthesized through various methods. One common approach involves the cyclocondensation of ethylhydrazine with ethyl acetoacetate, followed by oxidation of the resulting intermediate . Another method includes the reaction of 1-ethylpyrazole with formylating agents such as Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow techniques and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro compounds.

Major Products Formed:

    Oxidation: 1-Ethyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 1-Ethyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The ethyl group at the 1-position and the aldehyde group at the 3-position provide distinct chemical and biological characteristics compared to its analogs .

Properties

IUPAC Name

1-ethylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-8-4-3-6(5-9)7-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARQNKUDEQVTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427115
Record name 1-ethyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942319-16-6
Record name 1-ethyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-pyrazole-3-carbaldehyde
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